

Physicochemical Properties of Enrofloxacin and Its Salts: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the fluoroquinolone antibiotic **enrofloxacin** and its various salt forms. The following sections detail key parameters such as solubility, pKa, and melting points, along with the experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of veterinary drug products containing **enrofloxacin**.

Core Physicochemical Properties of Enrofloxacin

Enrofloxacin is a synthetic chemotherapeutic agent from the class of fluoroquinolone carboxylic acid derivatives.[1] It is a zwitterionic and amphoteric compound, containing both a carboxylic acid and a basic piperazinyl group, which results in pH-dependent solubility.[2][3]

Table 1: Physicochemical Properties of Enrofloxacin Base



Property	Value	References
Appearance	Pale yellow crystals	[4]
Molecular Formula	C19H22FN3O3	[4]
Molecular Weight	359.39 g/mol	
Melting Point	219-225.5 °C	-
pKa1 (Carboxylic Acid)	~6.06	-
pKa ₂ (Piperazinyl Group)	~7.70	-
Aqueous Solubility	Very slightly soluble; ~0.23- 0.45 mg/mL at neutral pH	_
Solubility in Organic Solvents	Soluble in chloroform; slightly soluble in methanol; soluble in methylene chloride and sodium hydroxide solution; dissolved in acetonitrile.	

Physicochemical Properties of Enrofloxacin Salts

The poor aqueous solubility of **enrofloxacin** at physiological pH can limit its bioavailability. To overcome this, various salt forms have been developed to enhance solubility. The following tables summarize the properties of common **enrofloxacin** salts.

Table 2: Comparison of Common Enrofloxacin Salts



Salt Form	Molecular Weight (g/mol)	Melting Point (°C)	Aqueous Solubility	References
Enrofloxacin Hydrochloride	395.86	~228–235 (with decomposition)	Soluble; 10 mg/mL	
Enrofloxacin Mesylate	-	298.5	483.01 ± 4.06 mg/mL	
Enrofloxacin Sodium	381.38	>208	-	_

Table 3: Solubility of Various Enrofloxacin Organic Salts

Salt/Cocrystal Former	Aqueous Solubility	Fold Increase vs. Base	References
Tartaric Acid	-	57-406x	
Nicotinic Acid	-	57-406x	
Suberic Acid	-	57-406x	-

Experimental Protocols Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound. The following protocol is based on the guidelines provided by the United States Pharmacopeia (USP) for veterinary drugs.

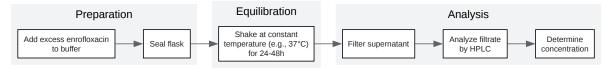
Methodology:

• Preparation of Media: Prepare buffers at various pH levels (e.g., pH 1.2, 4.6, and 6.8) to simulate different physiological environments.



- Sample Preparation: Add an excess amount of the enrofloxacin compound (base or salt form) to a flask containing a known volume of the selected medium. This ensures that a saturated solution is formed.
- Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully
 withdraw a sample from the supernatant. To prevent undissolved particles from interfering
 with the analysis, the sample should be filtered through a suitable membrane filter (e.g., 0.45
 µm) that does not adsorb the drug.
- Quantification: Analyze the concentration of enrofloxacin in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24 and 48 hours). The solubility is considered to be at equilibrium when consecutive measurements are consistent.

Experimental Workflow for Shake-Flask Solubility Determination



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Workflow for Shake-Flask Solubility Determination.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable compounds like **enrofloxacin**.



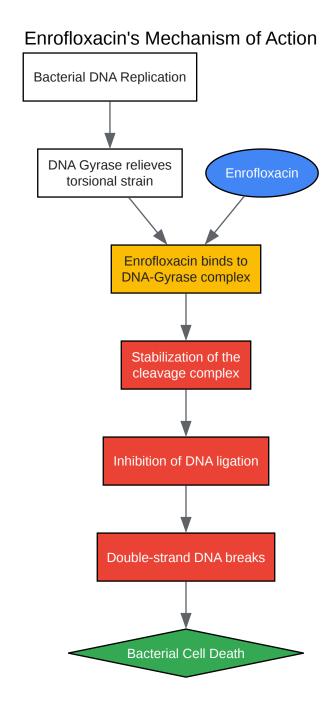
Methodology:

- Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers with known pH values (e.g., pH 4, 7, and 10).
- Sample Preparation: Prepare a solution of the enrofloxacin compound in water or a suitable
 co-solvent at a known concentration (e.g., 1 mM). To maintain a constant ionic strength
 throughout the titration, a background electrolyte such as 0.15 M potassium chloride (KCl) is
 added.
- Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.
- Titration Process: For an amphoteric compound like **enrofloxacin**, the solution is first acidified with a standard solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Then, the solution is titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
- Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve. Multiple titrations should be performed for each compound to ensure accuracy and reproducibility.

Visualizations of Key Concepts Mechanism of Action: Inhibition of DNA Gyrase

Enrofloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for relieving torsional strain in DNA during replication. By binding to the DNA-gyrase complex, **enrofloxacin** stabilizes the cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.





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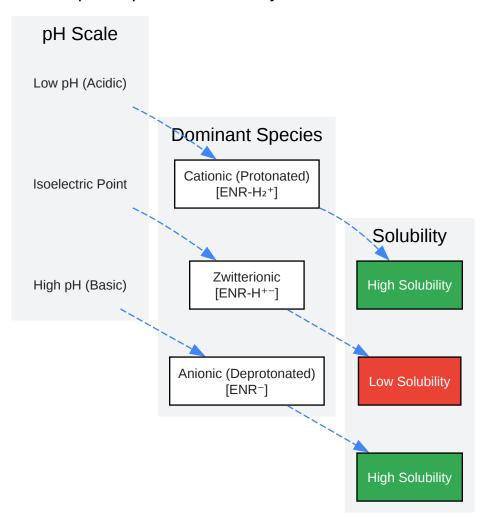
Inhibition of DNA Gyrase by **Enrofloxacin**.

Relationship Between pH, pKa, and Solubility

As an amphoteric compound, the solubility of **enrofloxacin** is highly dependent on the pH of the medium. At its isoelectric point, the molecule exists predominantly as a zwitterion with minimal solubility. The solubility increases at pH values below the acidic pKa (pKa₁) and above



the basic pKa (pKa₂), where the cationic and anionic species, respectively, become the dominant forms.



pH-Dependent Solubility of Enrofloxacin

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Influence of pH on **Enrofloxacin**'s Dominant Species and Solubility.

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